molecular formula C11H9ClN2O3 B5772299 2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzamide

2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B5772299
M. Wt: 252.65 g/mol
InChI Key: GETWZUGGKIUQAX-UHFFFAOYSA-N
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Description

2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a benzamide moiety, and a pyrrolidinone ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the reaction of 2-chloro-4-aminobenzamide with 2,5-dioxopyrrolidin-1-yl derivatives under specific conditions. One common method involves the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the pyrrolidinone ring may be oxidized or reduced.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxidized derivatives of the pyrrolidinone ring.

    Reduction: Formation of reduced derivatives of the pyrrolidinone ring.

    Hydrolysis: Formation of 2-chloro-4-aminobenzoic acid and 2,5-dioxopyrrolidin-1-yl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in the context of enhancing monoclonal antibody production, the compound has been shown to increase cell-specific glucose uptake and intracellular adenosine triphosphate levels, thereby promoting cell growth and productivity . Additionally, it may modulate glycosylation patterns on antibodies, affecting their quality and efficacy.

Comparison with Similar Compounds

2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-5-6(1-2-7(8)11(13)17)14-9(15)3-4-10(14)16/h1-2,5H,3-4H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETWZUGGKIUQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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